molecular formula C10H13F2N B15225040 (S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine

(S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine

Cat. No.: B15225040
M. Wt: 185.21 g/mol
InChI Key: AFVSTEJHXZFPGN-JTQLQIEISA-N
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Description

(S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group on the propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-difluorobenzene, which undergoes a Friedel-Crafts alkylation to introduce the propan-1-amine group.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.

    Reaction Conditions: Common reagents used in these reactions include aluminum chloride for the Friedel-Crafts reaction and chiral catalysts for the resolution step.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (S)-1-(2,4-Difluorophenyl)-2-methylpropan-1-amine
  • (S)-1-(3,5-Difluorophenyl)-2-methylpropan-1-amine
  • (S)-1-(2,5-Dichlorophenyl)-2-methylpropan-1-amine

Comparison:

  • Fluorine Position: The position of the fluorine atoms on the phenyl ring can significantly influence the compound’s reactivity and binding affinity.
  • Substituent Effects: Different substituents on the phenyl ring (e.g., chlorine vs. fluorine) can alter the compound’s chemical properties and biological activity.
  • Chirality: The (S)-enantiomer’s specific configuration can result in different interactions with chiral biological targets compared to other enantiomers.

This detailed article provides a comprehensive overview of (S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

(1S)-1-(2,5-difluorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H13F2N/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3/t10-/m0/s1

InChI Key

AFVSTEJHXZFPGN-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C1=C(C=CC(=C1)F)F)N

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

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